![molecular formula C8H8BrNO B15363966 3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one is an organic compound characterized by a bromine atom attached to a cyclopenta[c]pyrrole ring. This molecule exhibits unique chemical properties due to its structural configuration, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one can be synthesized through several methods:
Bromination: : This involves introducing a bromine atom into the cyclopenta[c]pyrrol-4(2H)-one ring. A common approach is to start with 2-methylcyclopenta[c]pyrrol-4(2H)-one and carry out a bromination reaction using N-bromosuccinimide (NBS) under controlled conditions (e.g., room temperature, in the presence of a solvent like chloroform).
Cyclization: : Another method is via cyclization of appropriate precursors, followed by bromination. This might involve forming the cyclopenta[c]pyrrole ring from simpler organic molecules using cyclization agents and catalysts.
Industrial Production Methods
Industrial production can involve optimized reaction conditions for large-scale synthesis, such as:
Batch Processes: : Conducting the bromination reaction in large batches with automated control of temperature and reagents to ensure consistency.
Continuous Flow Processes: : Implementing continuous flow reactors where the reagents are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and product yield.
Chemical Reactions Analysis
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, such as:
Types of Reactions
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might employ reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Ammonia, thiols, alkyl halides.
Major Products
Oxidation: : Conversion to a corresponding ketone or aldehyde.
Reduction: : Formation of 2-methylcyclopenta[c]pyrrole.
Substitution: : Derivatives like amino-, thiol-, or alkyl-substituted cyclopenta[c]pyrroles.
Scientific Research Applications
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for potential roles in biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: : Investigated for pharmacological properties, including potential use in drug development.
Industry: : Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action typically involves the interaction of the bromine atom with molecular targets:
Molecular Targets: : Proteins, nucleic acids, or other cellular components.
Pathways: : The bromine atom can participate in covalent bonding with nucleophilic sites on biological molecules, altering their function or stability.
Comparison with Similar Compounds
Compared to similar brominated cyclopenta[c]pyrrole derivatives, 1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one stands out due to:
Unique Structural Features: : The presence of the bromine atom at a specific position, influencing its reactivity and interaction with other molecules.
Distinct Chemical Properties: : Enhanced reactivity in nucleophilic substitution reactions.
Similar Compounds
1-Bromo-2-methylcyclopenta[c]pyrrole
1-Chloro-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one
2-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one |
InChI |
InChI=1S/C8H8BrNO/c1-10-4-6-5(8(10)9)2-3-7(6)11/h4H,2-3H2,1H3 |
InChI Key |
GTAOZOQVHCSHAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1Br)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


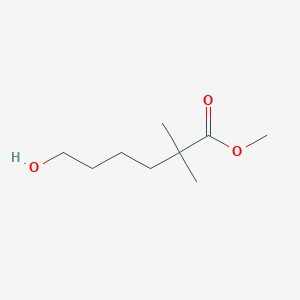
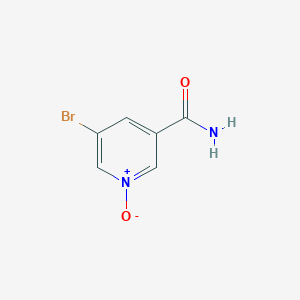
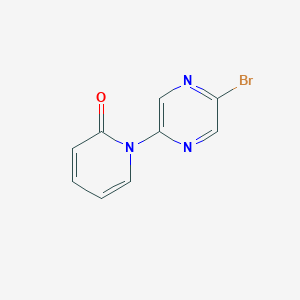
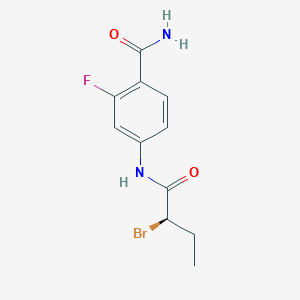
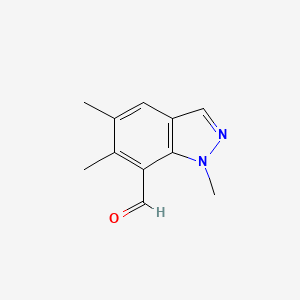
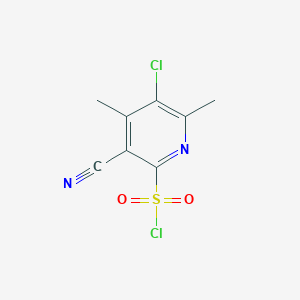
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
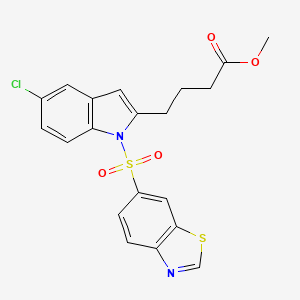


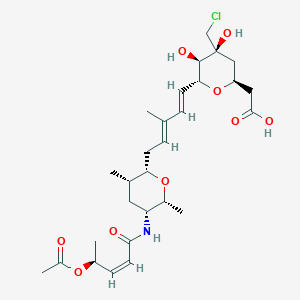
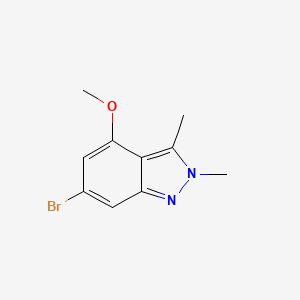
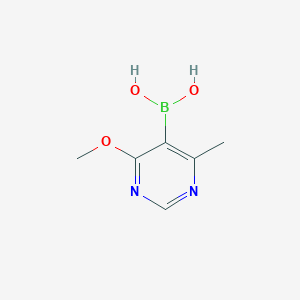
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
